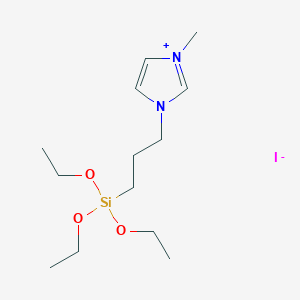![molecular formula C11H9F6NS B6354077 N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98% CAS No. 1262414-98-1](/img/structure/B6354077.png)
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide (98%) is a new and emerging synthetic compound that has been used in a variety of scientific research applications. This compound has a unique structure and properties that make it suitable for use in a variety of laboratory experiments. It is a versatile compound that can be used for a range of research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used in studies of enzyme inhibition, as well as in studies of receptor binding and drug action. It has also been used in studies of the structure and dynamics of proteins and in studies of cell signaling pathways.
Mecanismo De Acción
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide exerts its effects through a variety of mechanisms, including binding to proteins, enzymes, and receptors. It has been shown to inhibit the activity of enzymes and to bind to receptors, thus modulating their activity. It has also been shown to interact with cell signaling pathways, resulting in changes in cell behavior.
Biochemical and Physiological Effects
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has been shown to have a variety of biochemical and physiological effects, depending on the concentration used and the target of the compound. At low concentrations, it can inhibit the activity of enzymes, while at higher concentrations it can bind to receptors and modulate their activity. It has also been shown to interact with cell signaling pathways, resulting in changes in cell behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a range of research applications, including biochemical and physiological studies. It is also relatively stable and has a low toxicity, making it safe to use in the laboratory. However, it is important to note that the compound is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has a wide range of potential applications in scientific research. Future research could focus on further exploring its mechanism of action and its effects on biochemical and physiological processes. It could also be used to study the structure and dynamics of proteins and to further explore its interactions with cell signaling pathways. Additionally, its potential as an enzyme inhibitor and receptor modulator could be further explored. Finally, further research could focus on exploring its potential applications in drug design and development.
Métodos De Síntesis
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide can be synthesized from a variety of starting materials, including 3,5-bis(trifluoromethyl)phenylthioacetamide and dimethylamine. The synthesis is typically performed in a two-step reaction, with the first step involving the reaction of the two starting materials in the presence of a base and the second step involving the addition of methyl bromide. The reaction is typically carried out in a solvent such as diethyl ether or ethanol.
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NS/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZZOPJSIRGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

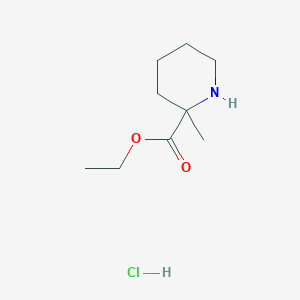
![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)
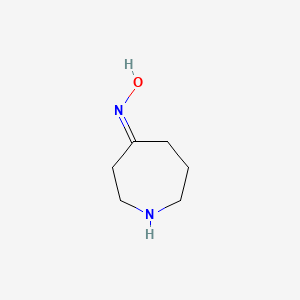

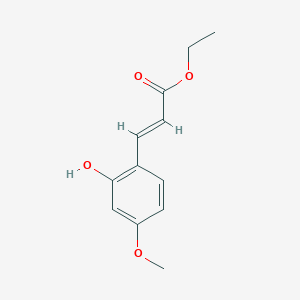
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
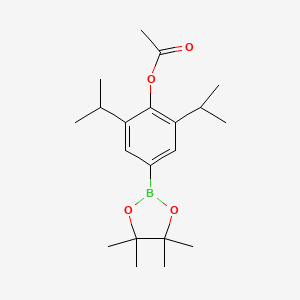



![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)

